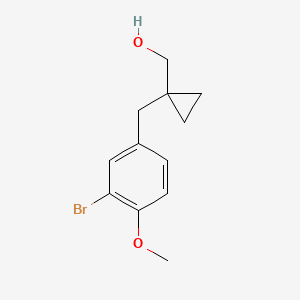

(1-(3-Bromo-4-methoxybenzyl)cyclopropyl)methanol

Beschreibung

(1-(3-Bromo-4-methoxybenzyl)cyclopropyl)methanol is a cyclopropyl-substituted benzyl alcohol derivative with the molecular formula C₁₂H₁₃BrO₂ and a molecular weight of 271.154 g/mol . Its structure features a cyclopropane ring fused to a benzyl group substituted with a bromine atom at the 3-position and a methoxy group at the 4-position, along with a hydroxymethyl (-CH₂OH) moiety. Preliminary studies suggest its utility in medicinal chemistry (e.g., enzyme/receptor modulation) and materials science (e.g., polymer precursors) due to its balanced reactivity and stability .

Eigenschaften

Molekularformel |

C12H15BrO2 |

|---|---|

Molekulargewicht |

271.15 g/mol |

IUPAC-Name |

[1-[(3-bromo-4-methoxyphenyl)methyl]cyclopropyl]methanol |

InChI |

InChI=1S/C12H15BrO2/c1-15-11-3-2-9(6-10(11)13)7-12(8-14)4-5-12/h2-3,6,14H,4-5,7-8H2,1H3 |

InChI-Schlüssel |

ZSXBOTHSKKZVBS-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)CC2(CC2)CO)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Bromo-4-methoxybenzyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 3-bromo-4-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(1-(3-Bromo-4-methoxybenzyl)cyclopropyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of hydrogenated compounds.

Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

(1-(3-Bromo-4-methoxybenzyl)cyclopropyl)methanol has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (1-(3-Bromo-4-methoxybenzyl)cyclopropyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its 3-bromo-4-methoxybenzyl substituent and cyclopropane ring. Below is a systematic comparison with analogous compounds:

Structural Analogs with Halogen Variations

| Compound Name | Molecular Formula | Key Structural Differences | Notable Properties/Activities |

|---|---|---|---|

| (1-(4-Chloro-4-methoxybenzyl)cyclopropyl)methanol | C₁₂H₁₃ClO₂ | Chlorine instead of bromine | Reduced lipophilicity; lower antimicrobial efficacy compared to brominated analogs . |

| (1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol | C₁₂H₁₃FO₂ | Fluorine instead of bromine | Higher electronegativity improves hydrogen bonding but reduces halogen-bonding capacity; moderate enzyme inhibition . |

| (1-(4-Iodo-3-methoxybenzyl)cyclopropyl)methanol | C₁₂H₁₃IO₂ | Iodine instead of bromine | Increased molecular weight and steric bulk; enhanced radiopharmaceutical potential due to iodine’s isotopic properties . |

Positional Isomers and Substituent Effects

| Compound Name | Molecular Formula | Key Structural Differences | Notable Properties/Activities |

|---|---|---|---|

| (1-(2-Bromo-4-methoxybenzyl)cyclopropyl)methanol | C₁₂H₁₃BrO₂ | Bromine at 2-position | Altered steric hindrance; reduced receptor binding affinity due to proximity to methoxy group . |

| (1-(3-Bromo-2-methoxybenzyl)cyclopropyl)methanol | C₁₂H₁₃BrO₂ | Methoxy at 2-position | Diminished electronic effects; lower anti-inflammatory activity compared to 4-methoxy isomer . |

| (1-(4-Bromo-3-fluorobenzyl)cyclopropyl)methanol | C₁₁H₁₂BrFO | Fluorine at 3-position ; smaller aromatic ring | Synergistic halogen effects; improved metabolic stability in pharmacokinetic studies . |

Cyclopropane Ring Modifications

| Compound Name | Molecular Formula | Key Structural Differences | Notable Properties/Activities |

|---|---|---|---|

| (1-(3-Bromo-4-methoxybenzyl)cyclobutyl)methanol | C₁₃H₁₅BrO₂ | Cyclobutane instead of cyclopropane | Increased ring strain enhances reactivity but reduces thermal stability . |

| (1-(3-Bromo-4-methoxybenzyl)cyclopentyl)methanol | C₁₄H₁₇BrO₂ | Cyclopentane ring | Lower ring strain improves solubility but decreases membrane permeability . |

Key Research Findings

- Biological Activity : Bromine’s polarizability enables stronger halogen bonding with biological targets (e.g., enzymes), leading to higher antimicrobial and anti-inflammatory potency compared to chloro/fluoro analogs .

- Synthetic Versatility : The 4-methoxy group facilitates regioselective electrophilic substitutions, making the compound a versatile intermediate in drug synthesis .

- Thermodynamic Stability: Cyclopropane’s ring strain is mitigated by the electron-donating methoxy group, enhancing thermal stability compared to non-substituted cyclopropyl analogs .

Biologische Aktivität

(1-(3-Bromo-4-methoxybenzyl)cyclopropyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a benzyl moiety with bromine and methoxy substituents. This unique structure may influence its interaction with biological targets.

The biological activity of (1-(3-Bromo-4-methoxybenzyl)cyclopropyl)methanol is primarily attributed to its ability to interact with various enzymes and receptors. The presence of halogen atoms (bromine) and the methoxy group enhances its binding affinity, potentially leading to significant therapeutic effects.

Antimicrobial Activity

Recent studies have shown that compounds similar to (1-(3-Bromo-4-methoxybenzyl)cyclopropyl)methanol exhibit notable antimicrobial properties. For instance, related bromophenol derivatives have been tested against various pathogens:

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| 12a | E. coli | 0.0195 |

| 12b | Bacillus mycoides | 0.0048 |

| 12c | C. albicans | 0.039 |

These findings suggest that the compound could be effective against bacterial and fungal infections, warranting further investigation into its therapeutic potential for conditions like pneumonia and candidiasis .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory activities. In particular, it has shown promise as an inhibitor of acetylcholinesterase (AChE) and carbonic anhydrase (CA):

| Enzyme | Ki (nM) |

|---|---|

| hCA I | 2.53 ± 0.25 |

| hCA II | 1.63 ± 0.11 |

| AChE | 6.54 ± 1.03 |

These results indicate that the compound may have applications in treating neurodegenerative diseases like Alzheimer's by modulating neurotransmitter levels .

Anticancer Activity

Preliminary evaluations of (1-(3-Bromo-4-methoxybenzyl)cyclopropyl)methanol's anticancer properties have been conducted using various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G1 phase |

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in specific cancer types, indicating potential for further development as an anticancer agent .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Study on Neuroprotective Effects : A study investigated the neuroprotective effects of brominated compounds on models of neurodegenerative diseases, showing reduced neuronal death and improved cognitive function.

- Antimicrobial Efficacy : Clinical trials demonstrated that derivatives with similar structures significantly reduced infection rates in patients with resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.